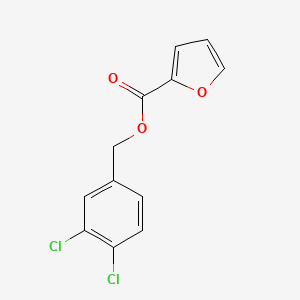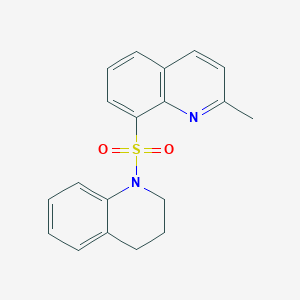
3,4-dichlorobenzyl 2-furoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-dichlorobenzyl 2-furoate is a chemical compound that has been extensively studied for its various applications in scientific research. This compound is also known as DCBF and is widely used in the field of biochemistry and pharmacology due to its potential therapeutic benefits. The aim of
作用机制
The mechanism of action of 3,4-dichlorobenzyl 2-furoate is not fully understood. However, it is believed to exert its therapeutic effects through the inhibition of various enzymes and signaling pathways. DCBF has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. Inhibition of HDACs can lead to the activation of tumor suppressor genes and the inhibition of oncogenes, thereby suppressing the growth of cancer cells. DCBF has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects
3,4-dichlorobenzyl 2-furoate has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce the production of pro-inflammatory cytokines. DCBF has also been shown to inhibit the growth of biofilms, which are communities of microorganisms that are resistant to antibiotics. In addition, DCBF has been found to have low toxicity and is well-tolerated by animals.
实验室实验的优点和局限性
One of the main advantages of using 3,4-dichlorobenzyl 2-furoate in lab experiments is its potential therapeutic benefits. DCBF has been shown to have anticancer, anti-inflammatory, and antimicrobial properties, making it a promising candidate for drug development. In addition, DCBF has low toxicity and is well-tolerated by animals, making it a safe compound to use in lab experiments. However, one of the limitations of using DCBF in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the study of 3,4-dichlorobenzyl 2-furoate. One direction is the development of DCBF-based drugs for the treatment of cancer, inflammation, and microbial infections. Another direction is the investigation of the mechanism of action of DCBF and the identification of its molecular targets. In addition, further studies are needed to determine the pharmacokinetics and pharmacodynamics of DCBF in vivo, as well as its potential side effects. Finally, the development of more efficient synthesis methods for DCBF could facilitate its use in future research and drug development.
合成方法
The synthesis of 3,4-dichlorobenzyl 2-furoate involves the reaction of 3,4-dichlorobenzyl chloride with 2-furoic acid in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions and the product is obtained in high yield. The chemical structure of 3,4-dichlorobenzyl 2-furoate is shown below:
科学研究应用
3,4-dichlorobenzyl 2-furoate has been extensively studied for its various applications in scientific research. It has been found to have potential therapeutic benefits in the treatment of various diseases such as cancer, inflammation, and microbial infections. DCBF has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. It has also been found to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. DCBF has also been shown to have antimicrobial activity against various bacteria and fungi.
属性
IUPAC Name |
(3,4-dichlorophenyl)methyl furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2O3/c13-9-4-3-8(6-10(9)14)7-17-12(15)11-2-1-5-16-11/h1-6H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZWYFEWBQOAVOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)OCC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-Dichlorophenyl)methyl furan-2-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-{[(4-chlorophenyl)sulfonyl]methyl}-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole](/img/structure/B5800424.png)

![cyclohexanone O-[2-(2,4-dichlorophenoxy)acetyl]oxime](/img/structure/B5800430.png)



![N-[2-(acetylamino)phenyl]-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5800467.png)
![2-{[(4-chlorophenyl)acetyl]amino}benzamide](/img/structure/B5800476.png)



![[(6-ethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetic acid](/img/structure/B5800500.png)
![2-{4-[(5-chloro-2-thienyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B5800513.png)
